Piperidine, 1-[2-(ethylsulfonyl)ethyl]-
Description
Piperidine derivatives are widely studied in medicinal chemistry due to their structural versatility and bioactivity . The ethylsulfonyl group (-SO₂C₂H₅) in this compound introduces distinct electronic and steric properties. Sulfonyl groups are known to enhance metabolic stability and influence receptor binding through polar interactions, as seen in analogs like 1-[(4-nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6) and 1-[(4-ethoxyphenyl)sulfonyl]piperidine .
Properties
CAS No. |
98957-09-6 |
|---|---|
Molecular Formula |
C9H19NO2S |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2-ethylsulfonylethyl)piperidine |
InChI |
InChI=1S/C9H19NO2S/c1-2-13(11,12)9-8-10-6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
XXWMLROCVKLNOU-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)CCN1CCCCC1 |
Canonical SMILES |
CCS(=O)(=O)CCN1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Differences Among Piperidine Derivatives
Key Observations:
- Electronic Effects : Sulfonyl groups (e.g., -SO₂C₂H₅) are electron-withdrawing, reducing piperidine’s basicity compared to alkyl or amide substituents . This may influence receptor binding or metabolic stability.
- Steric Influence: Bulky substituents (e.g., benzylsulfonyl in Compound 21) enhance acetylcholinesterase (AChE) inhibition by fitting into hydrophobic pockets .
- Conformational Stability : Alkyl and sulfonamide substituents on piperidine adopt distinct conformations. For example, 1-(2,2,2-trifluoroethyl)piperidine (alkyl) and 1-(trifluoroacetyl)piperidine (amide) exhibit different spatial arrangements due to electron density and steric factors .
Anti-Acetylcholinesterase (AChE) Activity
- Compound 21 (1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) demonstrates potent AChE inhibition (IC₅₀ = 0.56 nM) due to its bulky para-substituted benzamide group and basic nitrogen .
- In contrast, sulfonamide derivatives like the target compound may exhibit reduced AChE affinity unless paired with complementary substituents.
α-Glucosidase Inhibition
- Piperidine derivatives with polar substituents (e.g., hydroxy-methoxybenzyl in ) show high α-glucosidase inhibition (IC₅₀ = 0.207 mM) via hydrogen bonding . The ethylsulfonyl group’s polarity could similarly enhance enzyme interactions.
Metabolic Stability
- Sulfonyl groups generally improve metabolic stability compared to esters or amides. For instance, etoxeridine (a piperidine carboxylic acid ester) is less stable than sulfonamide analogs .
Physicochemical Properties
Lipophilicity and Solubility
- Aryl sulfonamides (e.g., 1-[(4-nitrophenyl)sulfanylmethyl]piperidine) exhibit lower solubility due to aromatic stacking .
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